N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-methylpiperazinyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide side chain is further modified with a benzo[d][1,3]dioxol-5-ylmethyl group, which introduces a fused benzodioxole ring system. This structural complexity positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its design likely leverages the pharmacophoric contributions of the thiadiazole (electron-deficient heterocycle) and piperazine (flexible basic moiety) to enhance target binding and solubility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-21-4-6-22(7-5-21)16-19-20-17(27-16)26-10-15(23)18-9-12-2-3-13-14(8-12)25-11-24-13/h2-3,8H,4-7,9-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUJJACXMXYKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the piperazine ring and the thiadiazole group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antitumor and antimicrobial properties.
Industry: Its unique structure makes it a candidate for use in advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares structural motifs with several analogs, particularly in the 1,3,4-thiadiazole and acetamide frameworks. Key comparisons include:
Key Observations :
- The target compound uniquely combines a 4-methylpiperazine (enhancing basicity and solubility) with a benzodioxole group (improving lipophilicity and π-π interactions).
- Compound 5e substitutes the piperazine with a phenoxy group, likely reducing hydrogen-bonding capacity but increasing hydrophobic interactions .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. The molecular formula is , with a molecular weight of approximately 366.46 g/mol. Understanding the structure is crucial for elucidating its biological functions.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Inhibition of Protein Kinases : Compounds with similar structures have shown significant inhibitory effects on Src family kinases (SFKs), which are implicated in cancer progression .
- Antimicrobial Activity : The thioamide and thiadiazole functionalities suggest potential antimicrobial properties, as similar compounds have demonstrated effectiveness against bacterial strains .
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | High selectivity for SFKs | |
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity in Cancer | Significant reduction in cell viability |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against MCF-7 and HCT116 cells .
- Animal Models : In vivo studies using murine models indicated that similar compounds could inhibit tumor growth significantly when administered at specific dosages. For example, a compound with analogous structural features showed marked anti-tumor activity in xenograft models .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst, temperature) be optimized?
- Methodology : The compound’s thiadiazole core can be synthesized via cyclization reactions using thiourea derivatives or thiol-containing precursors. For example, refluxing in dry acetone with anhydrous potassium carbonate (as a base) and stoichiometric equivalents of reactants for 3–6 hours is effective for thioether bond formation . Optimize solvent polarity (e.g., ethanol for recrystallization) to improve yield and purity. Monitor progress via TLC (chloroform:acetone, 3:1) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., νmax 1670–1657 cm<sup>-1</sup> for amide C=O stretches) .
- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent integration (e.g., methylpiperazine protons at δ = 2.3–2.5 ppm) .
- Mass spectrometry (FAB or ESI) to confirm molecular ion peaks (e.g., m/z = [M+H]<sup>+</sup> for exact mass matching) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in cytotoxicity data across different cell lines?
- Methodology :
- Perform dose-response assays (IC50) in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific sensitivity.
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR, tubulin) and correlate with experimental IC50 values .
- Validate mechanistic hypotheses via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. How can researchers investigate the role of the 4-methylpiperazine moiety in modulating biological activity?
- Methodology :
- Synthesize analogs with alternative substituents (e.g., morpholine, pyrrolidine) and compare pharmacokinetic properties (logP, solubility) .
- Conduct SAR studies using radiolabeled compounds (e.g., <sup>14</sup>C-methylpiperazine) to track metabolic stability in hepatic microsomes .
- Use X-ray crystallography or cryo-EM to resolve binding interactions with target enzymes (e.g., histone deacetylases) .
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
- Methodology :
- Acute toxicity : Administer graded doses (10–200 mg/kg) to Sprague-Dawley rats and monitor organ histopathology (e.g., kidney, liver) for 14 days .
- Anticancer efficacy : Use xenograft models (e.g., HT-29 colon cancer) with biweekly compound administration. Measure tumor volume reduction via caliper and validate with PET-CT imaging .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in molecular docking predictions vs. experimental binding assays?
- Methodology :
- Re-optimize docking parameters (e.g., grid size, exhaustiveness) and validate with co-crystallized ligands .
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH) and compare with docking scores .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodology :
- Use in silico tools like MetaCore or ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., oxidation of the piperazine ring).
- Validate predictions with LC-MS/MS analysis of hepatic microsome incubations .
Synthesis & Scale-Up Challenges
Q. How can reaction scalability be improved without compromising yield?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
